molecular formula C13H7F6NO B8064536 (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline

Cat. No.: B8064536
M. Wt: 307.19 g/mol
InChI Key: ZRNRGGNAVKYDQA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline can be achieved through a multi-step process involving several key reactions. One common approach involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between aniline derivatives and carbonyl compounds.

    Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Epoxidation: The oxirane ring can be formed through an epoxidation reaction using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Diols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline N-oxides: Similar in structure but lack the oxirane ring.

    Trifluoromethylquinolines: Contain trifluoromethyl groups but may not have the oxirane ring.

    Epoxyquinolines: Have an oxirane ring but may differ in the position or number of trifluoromethyl groups.

Uniqueness

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline is unique due to the combination of the oxirane ring and two trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

4-[(2S)-oxiran-2-yl]-2,8-bis(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRGGNAVKYDQA-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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